molecular formula C24H17N3O5S2 B11097167 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-(naphthalen-2-ylsulfonyl)benzohydrazide

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-(naphthalen-2-ylsulfonyl)benzohydrazide

Katalognummer: B11097167
Molekulargewicht: 491.5 g/mol
InChI-Schlüssel: KMDANVHKMKNPAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE is a complex organic compound with a unique structure that includes a benzisothiazole ring, a naphthylsulfonyl group, and a benzhydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzisothiazole ring. This can be achieved through the reaction of 2-aminobenzenesulfonamide with a suitable oxidizing agent to form the 1,1-dioxido-1,2-benzisothiazole intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

Major products formed from these reactions include sulfone, sulfoxide, and sulfide derivatives, as well as various substituted benzisothiazole compounds .

Wissenschaftliche Forschungsanwendungen

N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially through the formation of covalent bonds with active site residues. Additionally, it may interact with cellular signaling pathways, leading to modulation of gene expression and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: A simpler benzisothiazole derivative with similar structural features but lacking the naphthylsulfonyl and benzhydrazide groups.

    2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: Another benzisothiazole derivative with a methyl group at the 2-position.

Uniqueness

N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the naphthylsulfonyl group enhances its potential interactions with biological targets, while the benzhydrazide moiety provides additional sites for chemical modification.

Eigenschaften

Molekularformel

C24H17N3O5S2

Molekulargewicht

491.5 g/mol

IUPAC-Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-naphthalen-2-ylsulfonylbenzohydrazide

InChI

InChI=1S/C24H17N3O5S2/c28-24(18-9-2-1-3-10-18)27(25-23-21-12-6-7-13-22(21)33(29,30)26-23)34(31,32)20-15-14-17-8-4-5-11-19(17)16-20/h1-16H,(H,25,26)

InChI-Schlüssel

KMDANVHKMKNPAM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)N(NC2=NS(=O)(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.